molecular formula C5H6O2 B042952 Ethyl propiolate CAS No. 623-47-2

Ethyl propiolate

Cat. No. B042952
CAS RN: 623-47-2
M. Wt: 98.1 g/mol
InChI Key: FMVJYQGSRWVMQV-UHFFFAOYSA-N
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Description

Ethyl propiolate is an organic compound with the formula HC2CO2C2H5. It is the ethyl ester of propiolic acid, the simplest acetylenic carboxylic acid. It is a colorless liquid that is miscible with organic solvents . The compound is a reagent and building block for the synthesis of other organic compounds, reactions that exploit the electrophilicity of the alkyne group .


Synthesis Analysis

Ethyl propiolate has been identified as a novel derivatizing reagent for thiols . The reaction was investigated under flow conditions using sequential injection (SI) analysis and UV detection at 285 nm . It has also been used as a post-column derivatization reagent for thiols in the development of a green liquid chromatographic method for the determination of glutathione in vegetables .


Molecular Structure Analysis

Ethyl propiolate has been studied experimentally by infrared spectroscopy in argon and nitrogen matrices . The structural, spectroscopic, and photochemical properties of ethyl propiolate have been analyzed .


Chemical Reactions Analysis

Ethyl propiolate is a reagent and building block for the synthesis of other organic compounds . It has been used in the derivatization of thiols . The reaction mechanism is based on the nucleophilic attack of the thiolate ion to the α-carbon atom of the triple bond resulting in a stable alkylthioacrylate compound that absorbs in the UV region .


Physical And Chemical Properties Analysis

Ethyl propiolate is a colorless liquid that is miscible with organic solvents . It has a density of 0.968 g/mL and a boiling point of 120 °C . The molar mass of ethyl propiolate is 98.101 g·mol−1 .

Scientific Research Applications

Derivatizing Agent for Thiols

Ethyl propiolate is widely used as a derivatizing agent for thiols, which are organic compounds containing a sulfur atom bonded to a hydrogen atom. This application is crucial in both chemical and biological research. The compound reacts with thiols to form disulfides, enabling the modification and characterization of these molecules . This reaction facilitates the detection and analysis of thiols using various analytical techniques, such as chromatography and spectroscopy .

Analytical Reagent in Pharmaceutical Analysis

In pharmaceutical analysis, Ethyl propiolate serves as an analytical reagent, particularly for thiol determination. It offers a novel approach to pharmaceutical analysis by reacting under flow conditions using sequential injection analysis and UV detection . This allows for the precise quantification and study of pharmaceutical compounds that contain thiol groups.

Synthesis of Heterocyclic Compounds

Ethyl propiolate is involved in the synthesis of heterocyclic compounds, particularly in [3+2] cycloaddition reactions with aryl azides . These reactions are significant for creating triazole heterocycles, which are key segments in compounds exhibiting various biological activities, such as anti-tubercular, antimalarial, anticancer, and antifungal properties .

Preparation of Anti-inflammatory Compounds

This compound is used as a precursor in the preparation of structures like pyrazolo[1,5-a]pyridine, which shows anti-inflammatory activity . Such applications are important in the development of new therapeutic agents for treating inflammation-related conditions.

Synthesis of Substituted Anthraquinones

Ethyl propiolate is employed in the synthesis of substituted anthraquinones . Anthraquinones have various industrial applications, including dyes and pigments, and are also used in the production of certain pharmaceuticals.

Organic Synthesis Promoted by Triphenylphosphine

It is utilized in organic synthesis processes, such as the synthesis of benzene-1,2,3,5-tetracarboxylates, which are promoted by triphenylphosphine . These compounds have potential applications in materials science and pharmaceutical chemistry.

Safety And Hazards

Ethyl propiolate is considered hazardous. It is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Ethyl propiolate has been used in a one-pot reaction sequence to transform it into a complex, usefully functionalized bicyclic product . Thioconjugate addition yielding Z-selective enoates has been developed for both aromatic thiols (trialkylamine-catalyzed) and aliphatic thiols (KOt-Bu-catalyzed) .

properties

IUPAC Name

ethyl prop-2-ynoate
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InChI

InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h1H,4H2,2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FMVJYQGSRWVMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C#C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H6O2
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Related CAS

31762-50-2
Record name 2-Propynoic acid, ethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID80211359
Record name Ethyl propiolate
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Molecular Weight

98.10 g/mol
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Physical Description

Colorless liquid with a pungent odor; mp = 9 deg C; [Alfa Aesar MSDS]
Record name Ethyl propiolate
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Product Name

Ethyl propiolate

CAS RN

623-47-2
Record name Ethyl propiolate
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Record name Ethyl propiolate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of ethyl propiolate?

A1: The molecular formula of ethyl propiolate is C5H6O2, and its molecular weight is 98.10 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize ethyl propiolate?

A2: Ethyl propiolate can be characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic absorption bands corresponding to specific functional groups, such as the C≡C stretch of the alkyne and the C=O stretch of the ester group. [, ]
  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []

Q3: What are some common reactions involving ethyl propiolate?

A3: Ethyl propiolate participates in various reactions, including:

  • Cycloaddition Reactions: Ethyl propiolate readily undergoes [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides, azides, and nitrones, leading to the formation of heterocyclic compounds like isoxazoles, triazoles, and isoxazolidines, respectively. [, , , , , , ]
  • Diels-Alder Reactions: As a dienophile, ethyl propiolate reacts with dienes like furan in Diels-Alder reactions, forming bicyclic compounds. []
  • Michael Additions: Ethyl propiolate acts as a Michael acceptor in reactions with nucleophiles like amines, thiols, and organometallic reagents, resulting in the formation of β-substituted acrylate derivatives. [, , , , ]
  • Cyclotrimerization Reactions: Transition metal catalysts like ruthenium and palladium complexes promote the cyclotrimerization of ethyl propiolate, yielding substituted benzene derivatives. [, ]
  • Nucleophilic Addition Reactions: Nucleophiles can attack the electrophilic carbon of the alkyne in ethyl propiolate, leading to the addition products. [, ]

Q4: What role does ethyl propiolate play in multi-component reactions?

A4: Ethyl propiolate serves as a valuable building block in multi-component reactions, such as those involving azaarenes, NH-heterocyclic compounds, and 1,3-dicarbonyl compounds, enabling the efficient synthesis of complex molecules. []

Q5: How does the choice of catalyst influence the regioselectivity in reactions with ethyl propiolate?

A5: The regioselectivity of reactions involving ethyl propiolate is strongly influenced by the catalyst used. For instance, in the 1,3-dipolar cycloaddition of pyrimidinium ylides with ethyl propiolate, the regioselectivity can be explained using perturbation and frontier orbital theories. [] Similarly, in the Diels-Alder reaction with furan, the presence of AlCl3 influences the endo/exo selectivity of the product formation. []

Q6: What are some notable applications of ethyl propiolate in organic synthesis?

A6: Ethyl propiolate serves as a crucial starting material for synthesizing various compounds, including:

  • Heterocycles: It's widely employed in preparing biologically relevant heterocyclic compounds, such as pyrrolo[1,2-c]pyridines, selenazolo[3,2-a]pyrimidin-7-ones, and pyrazolo[1,5-a]pyridines. [, , , ]
  • Natural Product Synthesis: It serves as a key intermediate in synthesizing natural products like (+)-decursinol, a compound with potential medicinal properties. []
  • Organic Materials: It can be polymerized to form poly(ethyl propiolate) (PEP), which exhibits interesting electrical properties and can be used in nanotechnological applications. []

Q7: How has computational chemistry contributed to understanding the reactivity of ethyl propiolate?

A7: Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a crucial role in understanding the reactivity and reaction mechanisms of ethyl propiolate:

  • Mechanism Elucidation: DFT calculations help decipher the reaction mechanisms of reactions involving ethyl propiolate, such as the [3+2] cycloaddition with aryl azides, revealing mechanistic details like the involvement of polar intermediates and the synchronicity of bond formation. []
  • Regioselectivity Prediction: Computational studies assist in predicting and explaining the regioselectivity observed in reactions like the 1,3-dipolar cycloaddition of pyrimidinium ylides and the Diels-Alder reaction with furan, offering insights into factors like orbital interactions and steric effects. [, , ]
  • Transition State Analysis: DFT calculations enable the optimization and characterization of transition state structures, providing valuable information about the activation energies and geometries involved in reactions like the Michael addition of aniline. []

Q8: How is computational chemistry employed to understand the solvent effects on ethyl propiolate reactions?

A8: Theoretical studies using DFT calculations help elucidate the influence of solvents on the reactivity of ethyl propiolate. For example, calculations can rationalize the observed regioselectivity changes in the 1,3-dipolar cycloaddition of 2-furfural oxime with ethyl propiolate in different solvents. []

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